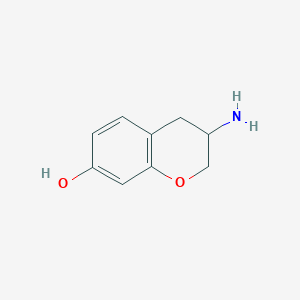

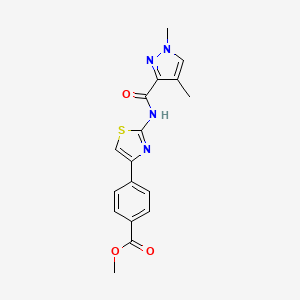

![molecular formula C19H21ClN4O2 B2697237 (4-(3-Chlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 2034452-52-1](/img/structure/B2697237.png)

(4-(3-Chlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

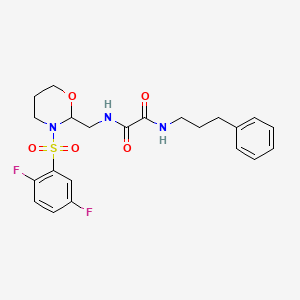

The molecular structure of this compound is complex, involving multiple rings and functional groups . The InChI code provided gives an indication of its structure: 1S/C12H18N4O/c17-12(15-7-4-13-5-8-15)10-9-14-16-6-2-1-3-11(10)16/h9,13H,1-8H2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, the density is approximately 1.3±0.1 g/cm^3, the boiling point is around 597.9±50.0 °C at 760 mmHg, and the vapor pressure is approximately 0.0±1.7 mmHg at 25°C .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The synthesized derivatives of this compound have been evaluated for their antibacterial activity. Notably, one of the compounds demonstrated significant activity against Bacillus subtilis and Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 500 µg/mL . Further research in this area could explore the mechanism of action and potential clinical applications.

Antifungal Properties

While the compound itself may not exhibit antifungal activity, related piperazine derivatives have been investigated for their fungicidal effects. For instance, compounds 9a and 9d displayed fungicidal activity against Candida galibrata ATCC 15126 strain . Investigating the structural modifications of our compound in this context could yield promising results.

Anti-HIV-1 Potential

Indole derivatives, which share some structural features with our compound, have been studied as anti-HIV-1 agents . Exploring the antiviral activity of our compound or its analogs against HIV-1 could be a valuable avenue for research.

Dopamine and Serotonin Antagonism

The 3-(piperazin-1-yl)-1,2-benzothiazole moiety acts as a dopamine and serotonin antagonist. These properties make it relevant in the field of antipsychotic drug development . Investigating its interactions with neurotransmitter receptors and potential therapeutic applications would be worthwhile.

Urinary Dysfunction Treatment

Benzisothiazole derivatives, which share some similarities with our compound, have been explored as drugs for urinary dysfunction . Investigating whether our compound or its analogs exhibit similar effects could provide insights into novel therapeutic options.

MC4 Receptor Agonism

Piperazine derivatives, including those with 3-(piperazin-1-yl)-1,2-benzothiazole scaffolds, have been studied for their MC4 receptor agonistic activity . Understanding the molecular interactions and potential applications in obesity or metabolic disorders could be an exciting research direction.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3-chlorophenyl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN4O2/c20-15-5-3-4-14(12-15)18(25)22-8-10-23(11-9-22)19(26)16-13-21-24-7-2-1-6-17(16)24/h3-5,12-13H,1-2,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJQWXCXIXFRNGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(3-Chlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

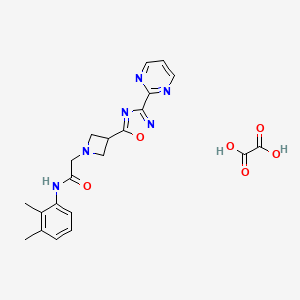

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2697160.png)

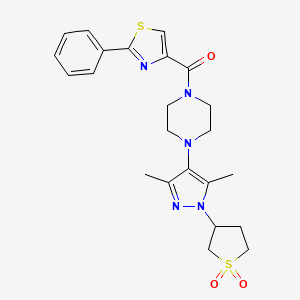

![2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid](/img/structure/B2697166.png)

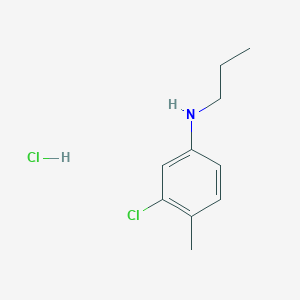

![N-(2-Chloro-4-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide](/img/structure/B2697169.png)

![1-Benzhydryl-3-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)urea](/img/structure/B2697171.png)